Home > Products > Screening Compounds P72050 > Palbociclib orotate
Palbociclib orotate -

Palbociclib orotate

Catalog Number: EVT-15035438
CAS Number:
Molecular Formula: C29H33N9O6
Molecular Weight: 603.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Palbociclib orotate is a derivative of palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, primarily used in the treatment of hormone receptor-positive breast cancer. Palbociclib was first approved by the U.S. Food and Drug Administration in 2015 and has since been pivotal in cancer therapy due to its mechanism of action that targets cell cycle regulation. The orotate salt form aims to enhance solubility and bioavailability, addressing the limitations of the parent compound.

Source

Palbociclib orotate is synthesized from palbociclib through a salt formation process with orotic acid. This modification is intended to improve the pharmacokinetic properties of palbociclib, which is known for its poor aqueous solubility at physiological pH levels .

Classification

Palbociclib orotate falls under the category of antineoplastic agents and specifically belongs to the class of cyclin-dependent kinase inhibitors. It is classified as a second-generation drug designed to inhibit cell proliferation in cancerous tissues by targeting specific kinases involved in cell cycle progression.

Synthesis Analysis

Methods

The synthesis of palbociclib orotate typically involves the following steps:

  1. Starting Material: The synthesis begins with palbociclib, which contains a pyrido[2,3-d]pyrimidin-7(8H)-one core structure.
  2. Salt Formation: Palbociclib is reacted with orotic acid under controlled conditions to form palbociclib orotate. This process may involve adjusting pH and temperature to facilitate salt formation.
  3. Purification: The resulting product undergoes purification processes such as recrystallization to ensure high purity levels suitable for pharmaceutical applications.

Technical details regarding specific reagents, reaction conditions, and yields are often proprietary and may vary among manufacturers .

Molecular Structure Analysis

Structure

Palbociclib orotate retains the core structure of palbociclib while incorporating orotic acid as a counterion. The molecular formula for palbociclib is C23H29N5O2C_{23}H_{29}N_{5}O_{2}, and its molecular weight is approximately 393.51 g/mol. The addition of orotate modifies its solubility characteristics significantly.

Data

The structural analysis can be represented as follows:

  • Core Structure: Pyrido[2,3-d]pyrimidin-7(8H)-one
  • Functional Groups: Includes piperazine moiety and pyridine ring
  • Counterion: Orotic acid (C₄H₄N₂O₃)

The structural modifications enhance solubility while maintaining the inhibitory action against cyclin-dependent kinases.

Chemical Reactions Analysis

Reactions

The primary reaction involved in synthesizing palbociclib orotate is the formation of a salt between palbociclib and orotic acid. This reaction can be generalized as follows:

Palbociclib+Orotic AcidPalbociclib Orotate\text{Palbociclib}+\text{Orotic Acid}\rightarrow \text{Palbociclib Orotate}

Technical Details

  • Reaction Conditions: Typically performed in an aqueous medium at controlled temperatures.
  • Yield Optimization: Adjustments in pH and concentration are critical for maximizing yield and purity.
  • Characterization Techniques: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to analyze product purity and structure.
Mechanism of Action

Process

Palbociclib orotate functions by competitively inhibiting cyclin-dependent kinases 4 and 6, which are essential for cell cycle progression from the G1 phase to the S phase. By blocking these kinases, it prevents phosphorylation of retinoblastoma protein, leading to cell cycle arrest.

Data

Clinical studies have demonstrated that treatment with palbociclib results in significant tumor regression in hormone receptor-positive breast cancer patients, with mechanisms involving:

  • Cell Cycle Arrest: Induction of G1 phase arrest.
  • Apoptosis Induction: Triggering programmed cell death pathways in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow to orange powder
  • Solubility: Poor aqueous solubility at physiological pH; high solubility at low pH levels (below pH 4).
  • Melting Point: Specific melting point data may vary based on formulation but generally aligns with typical values for similar compounds.

Chemical Properties

  • pKa: Exhibits a pKa indicative of weakly acidic properties.
  • Stability: Stability studies show that palbociclib orotate maintains integrity under standard storage conditions but may require specific formulations to enhance stability during storage .
Applications

Scientific Uses

Palbociclib orotate is primarily utilized in oncology, particularly for:

  • Breast Cancer Treatment: Effective in combination with aromatase inhibitors like letrozole for treating advanced hormone receptor-positive breast cancer.
  • Clinical Trials: Ongoing research continues to explore its efficacy in various dosing regimens and combinations with other therapeutic agents.

The development of palbociclib orotate represents a significant advancement in targeted cancer therapies, providing clinicians with effective tools for managing complex breast cancer cases while minimizing side effects associated with traditional chemotherapies .

Properties

Product Name

Palbociclib orotate

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2,4-dioxo-1H-pyrimidine-6-carboxylic acid

Molecular Formula

C29H33N9O6

Molecular Weight

603.6 g/mol

InChI

InChI=1S/C24H29N7O2.C5H4N2O4/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;8-3-1-2(4(9)10)6-5(11)7-3/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H,(H,9,10)(H2,6,7,8,11)

InChI Key

HOLXHPZTHUPIFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C1=C(NC(=O)NC1=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.